5-Chloro-2-(3,4-difluorophenoxy)aniline
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Overview
Description
5-Chloro-2-(3,4-difluorophenoxy)aniline, or 5-Cl-DFP, is an organic compound with a variety of potential applications in the field of scientific research. It is a white, crystalline solid that is soluble in water and has a melting point of 102-105°C. 5-Cl-DFP is a synthetic compound that has a wide range of uses in the laboratory, and its chemical structure makes it ideal for use in biochemical and physiological studies.
Scientific Research Applications
1. Electrochemical Synthesis and Photovoltaic Applications
A study by Shahhosseini et al. (2016) focused on the electrochemical synthesis of novel polymers related to aniline derivatives. These polymers, combined with graphene, were used as counter electrodes in dye-sensitized solar cells, leading to enhanced energy conversion efficiency. This indicates potential applications of aniline derivatives in photovoltaic technologies and renewable energy sources (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
2. Applications in Biocides
Research by Asaad, Grant, and Latif (1988) explored 5-Chloro-3-(2-nitroethenyl)salicylic acid anilides, which have structural similarities to 5-Chloro-2-(3,4-difluorophenoxy)aniline. These compounds demonstrated significant molluscicidal and fungicidal activities, suggesting their potential use as biocides (Asaad, Grant, & Latif, 1988).
3. Vibrational Spectroscopy and Molecular Studies
Karthick et al. (2013) investigated 2-chloro-5-(trifluoromethyl) aniline, a compound similar to this compound, using vibrational spectroscopy. This study provided insights into the molecular structure and electronic properties, which could be relevant for materials science and molecular engineering applications (Karthick, Balachandran, Perumal, & Nataraj, 2013).
4. Fluorescence Quenching Studies
Research by Geethanjali, Nagaraja, and Melavanki (2015) focused on the fluorescence quenching of boronic acid derivatives by aniline. Understanding the quenching mechanism of such compounds can be crucial in the development of optical sensors and other photonic devices (Geethanjali, Nagaraja, & Melavanki, 2015).
5. Synthesis of Novel Polymers
A study by Li et al. (2017) demonstrated the synthesis of novel donor–acceptor systems incorporating aniline derivatives for electrochromic materials. These materials exhibit promising properties for applications in near-infrared electrochromic devices (Li, Liu, Ju, Zhang, & Zhao, 2017).
Safety and Hazards
When handling 5-Chloro-2-(3,4-difluorophenoxy)aniline, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .
Mechanism of Action
Target of Action
It’s known that anilines and their derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Anilines typically act through their interaction with biological targets, leading to changes in cellular processes .
Biochemical Pathways
Anilines and their derivatives can potentially affect multiple biochemical pathways depending on their specific chemical structure and the biological targets they interact with .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall biological effects .
Result of Action
The effects would depend on the specific biological targets that the compound interacts with and the resulting changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 5-Chloro-2-(3,4-difluorophenoxy)aniline interacts with its targets and its overall biological effects .
properties
IUPAC Name |
5-chloro-2-(3,4-difluorophenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO/c13-7-1-4-12(11(16)5-7)17-8-2-3-9(14)10(15)6-8/h1-6H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVYVRBHCKKPIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)N)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.